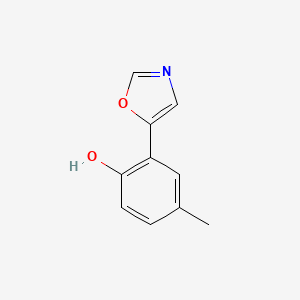![molecular formula C13H9BrN2O B6293905 2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol CAS No. 2379322-69-5](/img/structure/B6293905.png)
2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol” is a compound that contains a benzimidazole moiety. Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It’s a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of aromatic aldehydes and o-phenylenediamine . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been reported .Molecular Structure Analysis
The structure of benzimidazole derivatives can be confirmed by various spectroscopic techniques such as IR, 1H NMR, EI-MS, and elemental analysis . The photophysical properties of the enzyme reaction product can be characterized by ultraviolet absorption and fluorescence spectra in methanol .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For instance, they can participate in the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . They can also be involved in the synthesis of other complex molecules .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that shows excellent solubility in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane , 88.9 °C, and 267.8 °C respectively.Aplicaciones Científicas De Investigación
Therapeutic Potential
Imidazole-containing compounds, such as 2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol, have been studied for their broad range of chemical and biological properties . They show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis of New Compounds
The compound can be used in the synthesis of new compounds. For instance, 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-oxo-2-(2,3,4,5,6-Penta substituted phenyl)thiazolidin-3-yl)acetamide and 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(2-substituted-4-oxothiazolidin-3-yl) acetamide have been synthesized using similar compounds .
Photophysical Properties
Compounds with a 2-(1H-Benzo[d]imidazol-2-yl)quinoline scaffold ligand framework have been used in the design of ruthenium complexes, which are known for their photophysical properties .
Antimicrobial Activity
The synthesized compounds have been evaluated for their in vitro antimicrobial activity against various pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger .
Materials Science
Fluorinated (benzo[d]imidazol-2-yl)methanols, which can be synthesized from similar compounds, may serve as excellent bench compounds for the synthesis of a systematic series of fluorine-containing derivatives. These can be used to study structure–property correlations in various fields of research from medicine to materials science .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that imidazole-containing compounds, which include this compound, have a broad range of biological properties . They have been found to interact with various targets, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives have been shown to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Imidazole derivatives have been shown to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence or absence of certain substances can affect the synthesis of imidazole derivatives . Additionally, safety data sheets recommend handling imidazole derivatives in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-yl)-6-bromophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-9-5-3-4-8(12(9)17)13-15-10-6-1-2-7-11(10)16-13/h1-7,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVICEIORZGVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B6293899.png)




